4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O2S/c1-6-9(21-17-15-6)11(19)12-4-8-14-10(16-20-8)7-3-13-18(2)5-7/h3,5H,4H2,1-2H3,(H,12,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQXSNWGXFRITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (commonly referred to as compound 1 ) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological implications and mechanisms of action.
Structure
The chemical structure of compound 1 can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.40 g/mol
- CAS Number : Not specifically listed in the provided sources.
Structural Components
The compound features:
- A thiadiazole ring, which is often associated with various biological activities.
- An oxadiazole moiety known for its bioisosteric properties.
- A pyrazole group that contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiadiazole rings. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and others with IC₅₀ values in the micromolar range .
In a comparative study, compound 1 exhibited an IC₅₀ value of approximately 9.27 µM against ovarian adenocarcinoma (OVXF 899) cell lines, indicating a moderate level of potency. This suggests that further modifications could enhance its efficacy against specific tumor types .
Antimicrobial Properties
Compounds featuring thiadiazole and oxadiazole structures have demonstrated broad-spectrum antimicrobial activities. For example, studies indicate that similar compounds inhibit bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways . Although specific data on compound 1's antimicrobial activity is limited, the structural similarities suggest potential efficacy against both gram-positive and gram-negative bacteria.
The mechanism underlying the biological activity of compound 1 primarily involves:
- Inhibition of Enzymatic Pathways : Compounds with oxadiazole rings have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and cellular proliferation .
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in studies involving similar compounds, leading to programmed cell death in cancer cells.
Study 1: Antitumor Activity Assessment
A study conducted on a series of oxadiazole derivatives found that modifications to the pyrazole group significantly enhanced antitumor activity. Compound 1 was included in a panel testing against several human tumor cell lines. The results indicated selective cytotoxicity particularly toward ovarian cancer cells with an IC₅₀ value lower than many existing treatments .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that compounds structurally related to compound 1 exhibited promising results against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into structure-activity relationships to optimize these effects .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of thiadiazoles and oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, similar compounds have been shown to target thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells .
- Case Study : A study demonstrated that analogs of this compound exhibited growth inhibition percentages (PGIs) ranging from 51% to 86% against different cancer cell lines such as SNB-19 and OVCAR-8 .
| Compound | Cell Line | PGI (%) |
|---|---|---|
| 4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | SNB-19 | 86.61 |
| This compound | OVCAR-8 | 85.26 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research into similar structures has revealed their effectiveness against various bacterial strains.
- Mechanism : The thiadiazole and oxadiazole rings contribute to the lipophilicity and cellular permeability of the compound, enhancing its ability to penetrate bacterial membranes .
- Case Study : In vitro studies have shown that derivatives based on this compound possess significant antibacterial activity against both gram-positive and gram-negative bacteria .
| Bacterial Strain | Activity Level |
|---|---|
| Bacillus cereus | High |
| Escherichia coli | Moderate |
Other Therapeutic Uses
Beyond anticancer and antimicrobial properties, research suggests potential applications in treating inflammatory diseases and as analgesics.
Comparison with Similar Compounds
Critical Analysis of Structural and Functional Divergence
- Bioactivity Potential: While and lack direct bioactivity data for the target compound, the structural similarity to pyrazole carboxamides (known for kinase inhibition) and thiazole carboxamides (antimicrobial agents) suggests plausible pharmacological relevance .
- Stability and Reactivity : The 1,2,3-thiadiazole ring is prone to ring-opening reactions under acidic conditions, unlike the more stable 1,2,4-oxadiazole or pyrazole systems. This could limit the compound’s utility in certain biological environments.
Q & A
Basic Synthesis: What are the typical synthetic routes and critical intermediates for this compound?
Answer:
The synthesis involves multi-step reactions, starting with heterocyclic core formation. Key intermediates include:
- 1,2,4-oxadiazole precursor : Synthesized via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., DMF, 80–100°C) .
- Pyrazole-thiadiazole coupling : The 1-methylpyrazole moiety is introduced via nucleophilic substitution or copper-catalyzed cross-coupling, requiring anhydrous conditions and inert gas protection to prevent hydrolysis .
Critical steps include pH control during cyclization (pH 7–8 for oxadiazole ring closure) and purification via column chromatography to isolate intermediates .
Intermediate Characterization: How are key intermediates validated during synthesis?
Answer:
Intermediates are characterized using:
- NMR spectroscopy : H and C NMR confirm regioselectivity of oxadiazole and thiadiazole ring formation (e.g., distinct peaks at δ 8.5–9.0 ppm for thiadiazole protons) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 405.0824 for the oxadiazole intermediate) .
Advanced Synthesis: How can reaction yields be optimized for the oxadiazole-thiadiazole coupling step?
Answer:
Optimization strategies include:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency between pyrazole and oxadiazole moieties, reducing side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, achieving >75% yield at 90°C .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >80% yield .
Spectral Analysis: What spectroscopic methods resolve structural ambiguities in the final compound?
Answer:
- 2D NMR (COSY, HSQC) : Differentiates between overlapping signals in the thiadiazole (δ 7.5–8.5 ppm) and oxadiazole (δ 8.0–8.8 ppm) regions .
- IR spectroscopy : Confirms carbonyl stretches (C=O at 1680–1700 cm) and absence of unreacted amine groups (N–H at 3300–3500 cm) .
Biological Screening: What assays are suitable for preliminary evaluation of bioactivity?
Answer:
- NCI-60 cell line panel : Screens anticancer activity across 60 cancer cell lines, with IC values <10 µM indicating high potency (e.g., melanoma and breast cancer selectivity) .
- Enzyme inhibition assays : Targets like kinases (e.g., EGFR) are tested using fluorescence-based protocols (λ 340 nm, λ 450 nm) .
Mechanistic Studies: How can researchers investigate the compound’s mode of action?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., EGFR kinase domain, with docking scores ≤−9.0 kcal/mol indicating strong binding) .
- Cellular thermal shift assay (CETSA) : Validates target engagement by measuring protein stability shifts post-treatment .
Purity Assessment: What analytical methods ensure batch-to-batch consistency?
Answer:
- HPLC-DAD : Uses a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with retention time ±0.2 min for purity ≥98% .
- Elemental analysis : Acceptable C/H/N deviations ≤0.4% from theoretical values .
Data Contradictions: How to address discrepancies in reported biological activity?
Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., MTT assay at 48–72 hours) to rule out false positives .
- Metabolic stability testing : Liver microsome assays (e.g., human CYP3A4) identify rapid degradation that may skew activity data .
Computational Modeling: Which DFT parameters predict electronic properties relevant to reactivity?
Answer:
- HOMO-LUMO gaps : Calculated at B3LYP/6-311G(d,p) level; gaps <4 eV suggest high electrophilicity for nucleophilic attack .
- Molecular electrostatic potential (MEP) : Highlights electron-deficient regions (e.g., thiadiazole ring) for site-specific modifications .
Stability Studies: How to assess degradation under varying storage conditions?
Answer:
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolytic decomposition (e.g., oxadiazole ring cleavage) .
- Photostability testing : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photodegradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
